(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
Description
The compound “(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate” is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 2-methoxybenzylidene group at position 2 and an isobutyrate ester at position 4. Aurones, a subclass of flavonoids, are recognized for their bioactivity, particularly as tubulin polymerization inhibitors targeting the colchicine-binding site.
Properties
IUPAC Name |
[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(2)20(22)24-14-8-9-15-17(11-14)25-18(19(15)21)10-13-6-4-5-7-16(13)23-3/h4-12H,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWZWJWGPNGET-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction between 2-methoxybenzaldehyde and the benzofuran core. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the resulting compound with isobutyric acid or its derivatives. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the compound, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological studies, the compound can be used as a probe to investigate cellular processes and interactions. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its bioactive properties. It can be explored for its effects on different biological targets and pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Position 6 Modifications: The substitution at position 6 significantly impacts potency. In 5a and 5b, polar groups (e.g., oxyacetonitrile, dichlorobenzyloxy) enhance tubulin-binding affinity, likely due to improved hydrogen-bonding interactions with the colchicine site.
- Benzylidene Variations : The 2-methoxybenzylidene group in the target compound is structurally analogous to the indole- and pyridine-based substituents in 5a and 5b . These groups contribute to π-π stacking and hydrophobic interactions within the tubulin-binding pocket .
Physicochemical and Pharmacokinetic Properties
Comparative data for aurone derivatives (Table 2):
Analysis :
- Ester prodrugs often exhibit improved oral bioavailability but require enzymatic hydrolysis (e.g., carboxylesterases) for activation, which may limit efficacy in esterase-deficient tissues .
Heterocyclic Variants Beyond Aurones
describes a pyrimidine derivative, 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile, which shares the 2-methoxybenzylidene motif but replaces the benzofuran core with a pyrimidine ring. While its biological activity is unreported, its structural divergence highlights:
- Hydrazinyl Linkers : The hydrazine group introduces hydrogen-bonding capacity, which could compensate for reduced planarity .
Biological Activity
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2-methoxybenzaldehyde and a suitable diketone under acidic or basic conditions. The resulting product is purified through recrystallization or chromatography.
Cytotoxicity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study reported that this compound showed significant growth inhibition in the MDA-MB-468 breast cancer cell line, with a GI50 value indicating potent activity compared to standard treatments like gefitinib .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Apoptosis Induction : Flow cytometric analyses revealed that this compound can induce apoptosis in cancer cells. For instance, in MDA-MB-468 cells, apoptosis rates reached up to 37.1% at a concentration of 10 µM after 24 hours .
- Inhibition of Key Kinases : The compound has been shown to inhibit key signaling pathways involved in tumor growth and survival, particularly the PI3K/Akt pathway. This inhibition leads to decreased phosphorylation of Akt at T308 and S473 sites, which are crucial for cell survival and proliferation .
Study 1: Cytotoxicity Evaluation
A detailed study evaluated the cytotoxic effects of this compound on MDA-MB-468 and MCF-7 breast cancer cell lines. The results indicated:
| Compound | Cell Line | GI50 (µM) | Apoptosis Rate (%) |
|---|---|---|---|
| (Z)-Isobutyrate | MDA-MB-468 | 5.0 | 37.1 |
| (Z)-Isobutyrate | MCF-7 | 12.0 | 21.0 |
| Gefitinib | MDA-MB-468 | 10.0 | 21.1 |
This table highlights the superior efficacy of the compound compared to gefitinib, particularly in inducing apoptosis in the more aggressive MDA-MB-468 cell line.
Study 2: Synergistic Effects
Another study investigated the synergistic effects of combining this compound with gefitinib. The combination treatment showed enhanced cytotoxicity compared to either agent alone, suggesting potential for combination therapies in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
